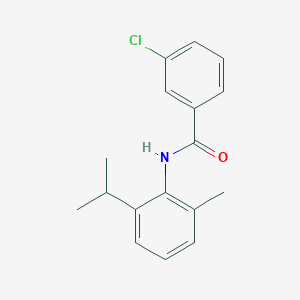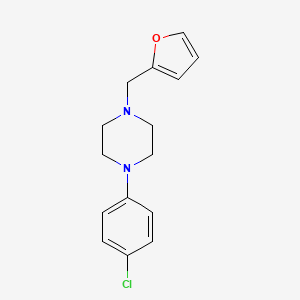![molecular formula C16H22N6O B5683731 1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5683731.png)
1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane is a chemical compound that has been studied for its potential applications in scientific research. This compound, also known as PBD-150, has been synthesized and tested for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Wirkmechanismus
1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane binds to the GABA-A receptor, which is a ligand-gated ion channel that regulates neuronal excitability. The binding of 1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane to the GABA-A receptor enhances the inhibitory effects of GABA, resulting in increased neuronal inhibition. The mechanism of action of 1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane has been studied using various techniques, including electrophysiology, radioligand binding assays, and molecular modeling.
Biochemical and Physiological Effects:
1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane has been shown to have several biochemical and physiological effects, including sedative, anxiolytic, anticonvulsant, and muscle relaxant effects. The compound has been shown to enhance the effects of GABA on the GABA-A receptor, resulting in increased neuronal inhibition. 1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane has also been shown to have effects on other neurotransmitter systems, including the glutamate and dopamine systems.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane has several advantages for laboratory experiments, including its high affinity for the GABA-A receptor and its ability to enhance the effects of GABA. The compound has been used to study the role of the GABA-A receptor in various neurological disorders, and has been shown to have potential therapeutic applications. However, there are also limitations to the use of 1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane in laboratory experiments, including its potential toxicity and the need for specialized equipment and expertise to work with the compound.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane, including the development of new compounds that target the GABA-A receptor with greater specificity and efficacy. The compound has also been studied for its potential applications in the treatment of neurological disorders, and further research is needed to determine its safety and efficacy in clinical trials. Additionally, 1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane has been shown to have effects on other neurotransmitter systems, and further research is needed to explore these effects and their potential therapeutic applications.
Synthesemethoden
The synthesis of 1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane involves a multi-step process that includes the reaction of 2-pyrimidinylamine with 1H-pyrazole-1-carboxylic acid, followed by the reaction of the resulting compound with 2-(bromomethyl)butyric acid. The final step involves the reaction of the resulting compound with 1,4-diazepane. The synthesis of 1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane has been reported in several scientific publications, and the compound has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane has been studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have a high affinity for the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. 1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane has been used to study the role of the GABA-A receptor in various neurological disorders, including anxiety, depression, and epilepsy. The compound has also been used to study the effects of drugs that modulate the GABA-A receptor, such as benzodiazepines.
Eigenschaften
IUPAC Name |
2-pyrazol-1-yl-1-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-2-14(22-11-4-8-19-22)15(23)20-9-5-10-21(13-12-20)16-17-6-3-7-18-16/h3-4,6-8,11,14H,2,5,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEQHZUNOUICHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCN(CC1)C2=NC=CC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{1-cyclohexyl-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5683651.png)
![4-[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]phenyl acetate](/img/structure/B5683662.png)


![2-methoxy-N-({5-[(4-methyl-1H-imidazol-2-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)acetamide](/img/structure/B5683674.png)
![N-{4-[(4,6-dimethyl-2-pyrimidinyl)oxy]phenyl}acetamide](/img/structure/B5683682.png)
![4-[2-(3,4-dimethoxyphenyl)ethanethioyl]morpholine](/img/structure/B5683698.png)

![7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5683707.png)
![N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5683710.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5683712.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidine](/img/structure/B5683733.png)
![3-tert-butyl-7-(3-nitrophenyl)-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one](/img/structure/B5683741.png)